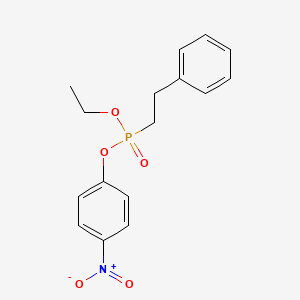
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a phenethyl group and an ethyl p-nitrophenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester typically involves the esterification of phosphonic acid derivatives with phenethyl alcohol and p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include trimethylsilyl halides and boron tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The nitro group on the p-nitrophenyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphonic acid and phenethyl alcohol.
Oxidation: Phenethyl ketone or phenethyl carboxylic acid.
Substitution: Substituted p-nitrophenyl esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic acid, phenethyl-, ethyl p-nitrophenyl ester: Similar structure but with a phosphinic acid group instead of a phosphonic acid group.
Phosphoric acid, phenethyl-, ethyl p-nitrophenyl ester: Contains a phosphoric acid group instead of a phosphonic acid group.
Uniqueness
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3384-91-6 |
|---|---|
Fórmula molecular |
C16H18NO5P |
Peso molecular |
335.29 g/mol |
Nombre IUPAC |
1-[ethoxy(2-phenylethyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H18NO5P/c1-2-21-23(20,13-12-14-6-4-3-5-7-14)22-16-10-8-15(9-11-16)17(18)19/h3-11H,2,12-13H2,1H3 |
Clave InChI |
RUYWTRNGKOALDY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)

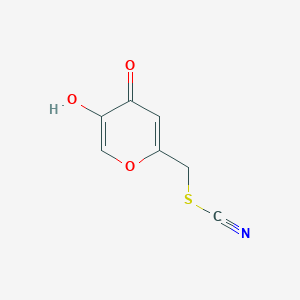

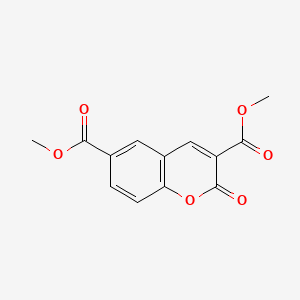
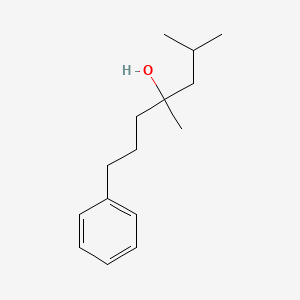
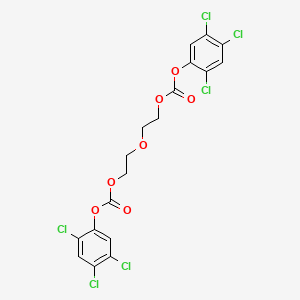
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
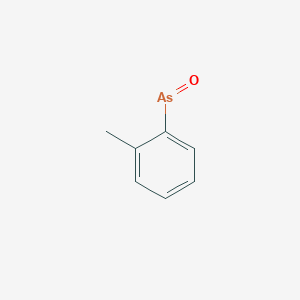
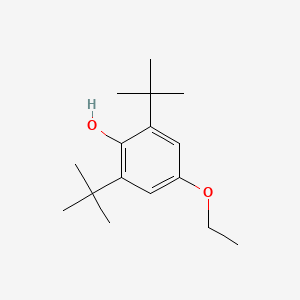
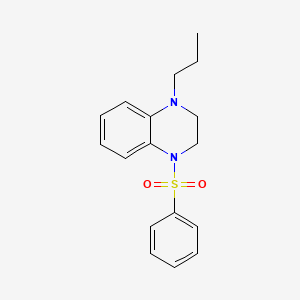
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
